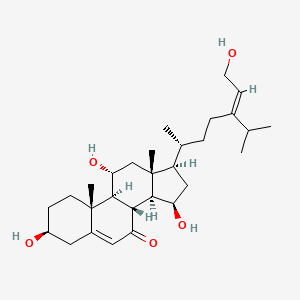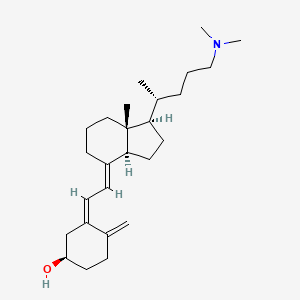
Dehydroandrographolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroandrographolide is a diterpene compound known for its significant anti-inflammatory, antiviral, and anticancer activities. It is primarily found in the plant Andrographis paniculata, a widely used herbal medicine in Asia for treating inflammatory diseases and infections . This compound is part of the diterpene class, which consists of four isoprene units and is biosynthesized by plants, animals, and fungi via the HMG-CoA reductase pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be synthesized through various methods, including solid-phase extraction and liquid chromatography with mass spectrometry. The sample is ultrasonically extracted with 40% methanol and purified with a C18 solid-phase extraction column . The LC separation is performed on a Poroshell 120 EC-C18 column and eluted with ammonium acetate aqueous solution and acetonitrile .
Industrial Production Methods: In industrial settings, this compound is often extracted from Andrographis paniculata. The process involves the use of solvents like ethanol, methanol, water, acetonitrile, and DMSO . The compound is then purified and characterized using techniques such as FT-IR, UV-Vis, and NMR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Dehydroandrographolide has a wide range of scientific research applications:
Mecanismo De Acción
Dehydroandrographolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the NF-κB, JAK/STAT, and T cell receptor signaling pathways, which are involved in inflammatory responses . Additionally, it can regulate the expression of pro-inflammatory cytokines and enhance the immune response .
Comparación Con Compuestos Similares
Dehydroandrographolide is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include:
Andrographolide: Known for its anti-inflammatory and anticancer properties.
14-deoxy-11,12-dithis compound: Exhibits immunostimulatory and anti-infective activities.
Neoandrographolide: Possesses anti-inflammatory and anti-hepatotoxic properties.
These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
1032910-41-0 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16+,17-,19+,20+/m1/s1 |
Clave InChI |
YIIRVUDGRKEWBV-FZOOCBFYSA-N |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
SMILES isomérico |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)O |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
Sinónimos |
dehydroandrographolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)





